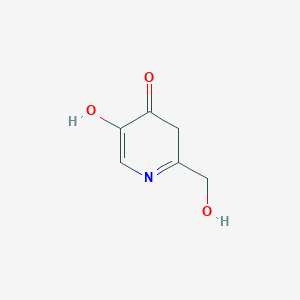

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one

Description

Chemical Structure and Synthesis 5-Hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one (P1) is a hydroxypyridinone derivative synthesized from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a natural fungal metabolite . The synthesis involves three key steps:

Protection of the 5-hydroxyl group in kojic acid using benzyl chloride to form 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one.

Ring transformation via Michael addition with aqueous ammonia, yielding 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one.

Catalytic hydrogenolysis to remove the benzyl group, producing P1 .

Key Structural Features

P1 exhibits pH-dependent tautomerism:

- At acidic pH: Exists as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.

- At basic pH: Rearranges into a catechol-like tautomer (2-(hydroxymethyl)pyridine-3,4-diol) due to intramolecular hydrogen bonding (N1⋯H8) . This tautomerism enhances its iron(III) chelation efficiency by stabilizing the catechol-like form under physiological conditions .

Crystal Structure

X-ray crystallography reveals a planar aromatic ring with a twisted hydroxymethyl group (torsion angle N1–C2–C7–O8 = −31.0°). The crystal packing forms 3D hydrogen-bonded networks, critical for stabilizing tautomeric forms .

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-3H-pyridin-4-one |

InChI |

InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2 |

InChI Key |

QNSMCAKGWCCFDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC=C(C1=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Benzylation of Kojic Acid

The synthesis begins with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a natural product derived from Aspergillus species. To protect the phenolic hydroxyl group, kojic acid is treated with benzyl bromide in a methanol-water mixture under reflux with sodium hydroxide as a base. This yields 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (2 ), a white crystalline solid, with the benzyl group shielding the hydroxyl moiety from subsequent reactions.

Amine-Mediated Ring Expansion

The protected intermediate 2 undergoes ring expansion to form pyridin-4(1H)-one derivatives. Reaction with primary or secondary amines (e.g., methylamine, ethylamine) in ethanol-water at pH 13 under reflux facilitates nucleophilic attack at the C-1 position of the pyranone ring, leading to ring opening and reclosure as a pyridinone. For example, treatment with methylamine produces 5-(benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (3a ), isolated as a white crystalline solid.

Hydrogenolytic Deprotection

The benzyl group is removed via catalytic hydrogenation using palladium on charcoal in ethanol, yielding 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (4a ). This step restores the phenolic hydroxyl group, critical for further functionalization or coordination chemistry.

Table 1: Key Intermediates in the Synthesis from Kojic Acid

Alternative Synthetic Routes via Chlorokojic Acid

Preparation of Chlorokojic Acid

Chlorokojic acid (2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, 5 ) is synthesized by treating kojic acid with thionyl chloride (SOCl2) at room temperature. The chloromethyl group introduces a reactive site for subsequent nucleophilic substitution or reduction.

Reduction and Hydroxymethylation

Reduction of 5 with zinc dust in hydrochloric acid yields 5-hydroxy-2-methyl-4H-pyran-4-one (6 ). Subsequent hydroxymethylation using formaldehyde under basic conditions generates 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one (7 ), which undergoes tautomerization to form the pyridinone derivative.

Table 2: Synthesis via Chlorokojic Acid

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination | Kojic acid, SOCl2, 25°C | 5 | 92 |

| Reduction | 5 , Zn, HCl, 70–80°C | 6 | 75 |

| Hydroxymethylation | 6 , HCHO, NaOH, 25°C | 7 | 68 |

Characterization and Spectroscopic Validation

Infrared Spectroscopy

IR spectra confirm functional groups: broad O-H stretches (3100–3400 cm⁻¹), C=O vibrations (1624–1637 cm⁻¹), and C=C aromatic resonances (1560–1590 cm⁻¹). The absence of benzyl ether stretches post-hydrogenolysis validates deprotection.

Nuclear Magnetic Resonance

¹H NMR data for 4a (DMSO-d6): δ 7.89 (s, 1H, C6-H), 4.60 (s, 2H, CH2OH), 3.92 (s, 3H, CH3). The singlet at δ 6.65 (C3-H) confirms aromatic proton environments consistent with pyridinone tautomers.

Mass Spectrometry

ESI-MS of 4a shows m/z 156 ([L+H]⁺) and 463 ([SbL2-2H]⁻), confirming ligand-metal stoichiometry in subsequent complexes.

Optimization and Scalability Considerations

Solvent and Base Selection

Replacing methanol with ethanol in the benzylation step improves yield (85% → 90%) due to better solubility of intermediates. Similarly, using DBU as a base in analogous syntheses enhances reaction rates by deprotonating amines more effectively.

Catalytic Hydrogenation Efficiency

Optimizing Pd/C loading (5% w/w) and hydrogen pressure (1 atm) achieves quantitative deprotection without over-reduction. Scaling this step to 100 mmol maintains yields >85%, demonstrating industrial feasibility.

Applications in Coordination Chemistry

The pyridinone derivative serves as a bidentate ligand for antimony(V) complexes, as evidenced by shifts in IR and NMR upon metal coordination. These complexes exhibit potential antileishmanial activity, highlighting the compound’s pharmacological relevance.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of pyridinone derivatives with ketone or aldehyde groups.

Reduction: Formation of dihydropyridinone derivatives.

Substitution: Formation of halogenated or alkylated pyridinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Iron Chelation and Antimicrobial Activity

One of the primary applications of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one is its role as an iron chelator. Iron chelation is crucial in treating conditions associated with iron overload, such as hemochromatosis and certain types of anemia. Studies have demonstrated that this compound exhibits strong coordination abilities with Fe³⁺ ions, enhancing its potential as a therapeutic agent for iron-related disorders .

Additionally, this compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Materials Science

Biodegradable Polymers and Drug Delivery Systems

The integration of this compound into biodegradable polymer matrices has been explored for drug delivery applications. Its ability to form stable complexes with metal ions can be utilized to enhance the mechanical properties and biocompatibility of polymeric materials used in biomedical applications .

For instance, in liposomal drug delivery systems, the incorporation of this compound could improve drug encapsulation efficiency and release profiles, thereby enhancing therapeutic efficacy while minimizing side effects .

Biochemistry

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory properties, particularly against tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase is significant for cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders. The compound’s mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Studies

Mechanism of Action

The primary mechanism of action of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one involves its ability to chelate metal ions, particularly iron. The compound forms stable complexes with iron ions, preventing them from participating in harmful redox reactions that can generate reactive oxygen species . This chelation process involves the coordination of iron ions by the hydroxyl and carbonyl groups of the compound, forming a stable ring structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Chelation Properties

| Compound | pFe³⁺ Value | logK (Fe³⁺) | Selectivity (Fe³⁺ vs. Al³⁺/Cu²⁺/Zn²⁺) | Key Structural Features |

|---|---|---|---|---|

| P1 | 22.0 | ~19.18 | High | Hydroxymethyl group; pH-dependent tautomerism |

| Deferiprone (DFP) | 20.67 | ~20.00 | Moderate | 3-Hydroxypyridin-4-one; no tautomerism |

| 3,4-HOPO analogues | 20.77 | Not reported | Moderate | 3,4-Dihydroxypyridinone; rigid structure |

| Catechol | 14.7 | Not applicable | Low | Ortho-dihydroxybenzene; no hydroxymethyl |

Detailed Analysis

Deferiprone (DFP) :

- A clinically used iron chelator with a pFe³⁺ of 20.67 . P1 outperforms DFP due to its lower logK (19.18 vs. 20.00), enabling easier iron release under physiological conditions . The hydroxymethyl group in P1 facilitates tautomerism, absent in DFP, which enhances Fe³⁺ binding via catechol-like coordination .

3,4-HOPO Analogues: These analogues exhibit a pFe³⁺ of 20.77, slightly higher than DFP but lower than P1. Their rigid 3,4-dihydroxypyridinone structure limits pH adaptability, reducing chelation efficiency compared to P1’s dynamic tautomerism .

Catechol :

- Despite structural similarity to P1’s tautomer, catechol’s pFe³⁺ (14.7) is significantly lower due to the absence of hydroxymethyl stabilization and poor solubility at physiological pH .

Bis-Kojic Acid Derivatives: Derivatives like 6'-(2-(diethylamino)ethylazanediyl)bis(methylene)bis(5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) show affinity for Cd²⁺ but lack P1’s Fe³⁺ selectivity .

Selectivity and Toxicity

P1 demonstrates minimal affinity for Al³⁺, Cu²⁺, and Zn²⁺ compared to Fe³⁺, reducing interference with essential metal homeostasis . In contrast, DFP and 3,4-HOPO exhibit higher non-specific binding, increasing risks of essential metal depletion .

Advantages Over Competitors

- Enhanced Chelation: The pFe³⁺ of 22.0 is the highest among hydroxypyridinones, attributed to tautomerism and optimized logK .

- Synthetic Accessibility : P1 is derived from kojic acid, a cost-effective starting material, unlike DFP’s more complex synthesis .

Biological Activity

5-Hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one, commonly referred to as a pyridinone derivative, has garnered attention in recent years due to its diverse biological activities. This compound, along with its derivatives, has been explored for various pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydroxymethyl group and a hydroxyl group on the pyridine ring. This configuration contributes to its solubility and reactivity, making it a suitable candidate for further modifications to enhance biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives. The compound exhibits significant activity against various pathogens, including multidrug-resistant strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) effectively, with a reported MIC value of 32 µg/mL. Additionally, it exhibits antifungal properties against Candida albicans.

Antioxidant Properties

This compound also displays notable antioxidant activity. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals.

Table 2: Antioxidant Activity Assay Results

In a DPPH scavenging assay, the compound exhibited a scavenging activity of 75% at a concentration of 100 µM, indicating its potential as an effective antioxidant agent.

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has been found to inhibit tyrosinase activity, which is significant for applications in skin whitening and treatment of hyperpigmentation.

Table 3: Tyrosinase Inhibition Data

With an IC50 value of 25 µM, this compound demonstrates competitive inhibition against tyrosinase, outperforming kojic acid in terms of potency.

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of pyridinone derivatives:

- Antimicrobial Efficacy : A study demonstrated that modifications to the pyridinone structure significantly enhanced antimicrobial activity against MRSA and other pathogens. The introduction of various substituents was correlated with increased potency.

- Antioxidant Mechanism : Research highlighted that the antioxidant mechanism involves the donation of hydrogen atoms from hydroxyl groups in the structure, effectively neutralizing reactive oxygen species (ROS).

- Tyrosinase Inhibition : A comparative study showed that derivatives with additional hydroxyl groups exhibited improved tyrosinase inhibition compared to their parent compounds.

Q & A

Basic Research Questions

Q. How can the tautomeric equilibrium of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one be experimentally characterized?

- Methodology : Use spectroscopic techniques (e.g., NMR, IR) to monitor proton shifts and hydrogen bonding patterns. Computational tools like Gaussian 16W can predict tautomeric stability via density functional theory (DFT). The hydroxymethyl group stabilizes the tautomeric equilibrium via intramolecular hydrogen bonding (N1⋯H8), as observed in pH-dependent structural studies .

Q. What experimental protocols are recommended to assess iron(III) chelation efficiency?

- Methodology : Conduct competitive chelation assays using ferric chloride and spectrophotometric titration (e.g., UV-Vis at 470 nm). Calculate pFe³⁺ values to compare stability constants with reference chelators like deferiprone (DFP). Note that the compound’s pFe³⁺ (22.0) exceeds DFP (20.67) due to tautomer-driven catechol-like ligand formation at basic pH .

Q. How to verify the compound’s selectivity for iron over other metal ions (e.g., Al³⁺, Cu²⁺)?

- Methodology : Perform metal competition assays using inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric probes. Evidence shows lower logK values for Al³⁺, Cu²⁺, and Zn²⁺ compared to Fe³⁺, confirming selectivity .

Advanced Research Questions

Q. How do computational methods (e.g., MM-GBSA) predict the pharmacokinetics and toxicity of this compound?

- Methodology : Use molecular dynamics (MD) simulations with MM-GBSA to calculate binding free energies and ADMET properties. Studies employing Gaussian 06 and GaussView predict non-covalent interactions and toxicity risks, such as hepatotoxicity, based on structural analogs .

Q. What strategies resolve contradictions in tyrosinase inhibition data across species?

- Methodology : Compare inhibition kinetics (e.g., IC₅₀, Ki) in fungal vs. mammalian tyrosinases. The compound’s oxidized derivative, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, shows species-specific activity due to structural variations in enzyme active sites .

Q. How to optimize the compound’s chelation capacity through synthetic modification?

- Methodology : Introduce substituents (e.g., benzyl groups) to enhance metal-binding sites. For example, benzylation followed by amination increases electron density on the hydroxypyridinone ring, improving Fe³⁺ affinity. Confirm modifications via LC-MS and X-ray crystallography .

Q. What experimental designs mitigate cytotoxicity in cell-based assays?

- Methodology : Pre-treat cell lines (e.g., HepG2) with antioxidants (e.g., NAC) to counteract reactive oxygen species (ROS) generated during iron chelation. Dose-response curves should account for the compound’s moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .

Data Analysis and Interpretation

Q. How to interpret conflicting pFe³⁺ values in studies comparing hydroxypyridinone derivatives?

- Guidance : Normalize data to pH 7.4 and account for buffer composition (e.g., bicarbonate vs. HEPES). The compound’s lower logK (vs. DFP) reduces iron mobilization at physiological pH, but tautomerization enhances stability under basic conditions .

Q. What statistical approaches validate non-linear trends in metal-chelation isotherms?

- Guidance : Apply Hill coefficient analysis to detect cooperativity in ligand-metal binding. The compound’s biphasic chelation profile (pH-dependent tautomerism) may require segmented regression models .

Tables for Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.